![molecular formula C20H16FN5O2S B2863042 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 894056-91-8](/img/structure/B2863042.png)
2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” belongs to a class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a 1,2,4-triazole fused to a pyridazine. The 1,2,4-triazole moiety is a five-membered ring containing two nitrogen atoms and one nitrogen atom at the 1, 2, and 4 positions. The pyridazine is a six-membered ring with two nitrogen atoms at the 1 and 2 positions. The compound also contains a fluorophenyl group, a methoxyphenyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazolopyridazine core, with the fluorophenyl group, the methoxyphenyl group, and the acetamide group attached to it. The exact positions of these groups on the core structure would depend on the specifics of the synthesis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing fluorine atom on the phenyl ring, the electron-donating methoxy group on the other phenyl ring, and the polar acetamide group . These groups could potentially direct and influence the course of reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar acetamide group and the aromatic rings could contribute to its solubility in polar solvents . The fluorine atom could influence its reactivity and stability .Aplicaciones Científicas De Investigación
Antitrypanosomal Agent
This compound has shown promise as an antitrypanosomal agent . Trypanosoma cruzi, the parasite responsible for Chagas disease, could be targeted by this compound. Encapsulation in polymeric particles like PLGA and PLA has been found to enhance its efficacy against the parasite, potentially leading to new treatments for this neglected tropical disease .
Leishmanicidal Activity
Similar to its antitrypanosomal properties, this compound could also serve as a leishmanicidal agent . Leishmaniasis, caused by Leishmania parasites, might be treated more effectively with formulations that improve the bioavailability and stability of the compound, thereby reducing the required dosage and side effects .
Cancer Research
Compounds with the [1,2,4]triazolo[4,3-b]pyridazin moiety have been evaluated for their effectiveness against various cancer cell lines. This particular compound could be investigated for its anticancer properties , especially considering its potential to be modified and optimized for better selectivity and potency .
Fluorescent Probes
The compound’s structure allows for the possibility of it being used as a fluorescent probe . Its potential for fluorescence could be harnessed in biochemical assays, cellular imaging, or even in the development of sensors for detecting biological molecules or changes within cells .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-4-2-3-15(11-16)22-19(27)12-29-20-24-23-18-10-9-17(25-26(18)20)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODJMPDCSIOWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

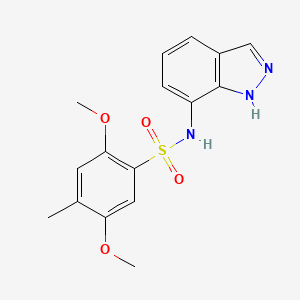

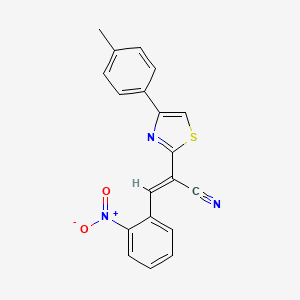

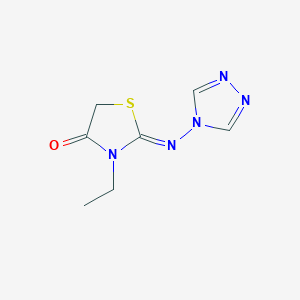

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)
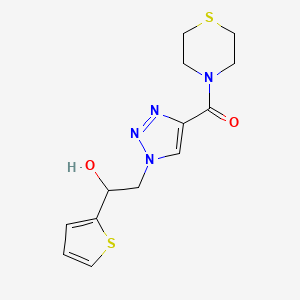
![Cyclohexanol, 1-[(dimethylamino)methyl]-](/img/structure/B2862971.png)


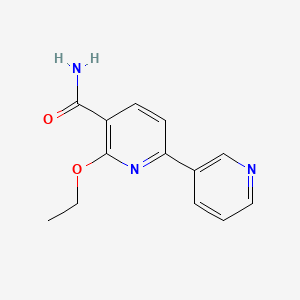
![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)